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Compound of Interest

Compound Name: PD 135158

Cat. No.: B15616566

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of PD 135158, a
potent and selective antagonist of the Cholecystokinin B (CCK-B) receptor. The synthesis is
based on the reaction of 2,6-diisopropylaniline with a reactive isocyanate intermediate derived
from 4-(dimethylamino)phenylacetic acid. Purification is achieved through recrystallization,
yielding a high-purity product suitable for in-vitro and in-vivo research applications. This
application note also includes a summary of the CCK-B receptor signaling pathway and
relevant quantitative data for the synthesis process.

Introduction

PD 135158 is a non-peptide small molecule that selectively antagonizes the CCK-B receptor, a
G-protein coupled receptor predominantly found in the central nervous system and the
gastrointestinal tract. Due to its role in modulating anxiety, pain perception, and gastric acid
secretion, the CCK-B receptor is a significant target for drug development. PD 135158 serves
as a valuable pharmacological tool for studying the physiological and pathological roles of the
CCK-B receptor. The following protocols detail a reliable method for its laboratory-scale
synthesis and purification.

Data Presentation
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Table 1: Synthesis Reactants and Conditions

Molar Mass ( g/mol

Reagent/Parameter | Amount Molar Equivalents
2,6-Diisopropylaniline 177.29 10g 1.0

4-

(Dimethylamino)pheny  179.22 101g 1.0

lacetic acid

Triphosgene 296.75 0.56 ¢ 0.33

Triethylamine 101.19 1.5mL 2.0
Dichloromethane - 50 mL -

Reaction Time - 2 hours -

Reaction Temperature -

0 °C to Room Temp

Table 2: Purification and Product Characterization

Parameter

Value

Purification Method

Recrystallization

Recrystallization Solvent Ethanol/Water
Typical Yield 85-95%
Purity (by HPLC) >98%

Appearance White to off-white solid
Melting Point 188-190 °C
Experimental Protocols
Synthesis of PD 135158
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This protocol is based on the general principle of reacting an amine with an in-situ generated
isocyanate.

Materials:

2,6-Diisopropylaniline

o 4-(Dimethylamino)phenylacetic acid
e Triphosgene

e Triethylamine

¢ Dichloromethane (DCM), anhydrous
e Ethanol

e Deionized Water

e Round-bottom flask

e Magnetic stirrer and stir bar

e Ice bath

e Dropping funnel

e Rotary evaporator

» Standard glassware for filtration and recrystallization
Procedure:

e |socyanate Formation (In-situ):

o To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add 4-(dimethylamino)phenylacetic acid (1.01 g, 1.0 eq).

o Add anhydrous dichloromethane (30 mL) and cool the mixture to 0 °C in an ice bath.
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o Slowly add a solution of triphosgene (0.56 g, 0.33 eq) in anhydrous dichloromethane (10
mL) to the stirred suspension via a dropping funnel over 15-20 minutes.

o After the addition is complete, add triethylamine (1.5 mL, 2.0 eq) dropwise to the reaction
mixture.

o Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir
for an additional 1 hour. The formation of the isocyanate can be monitored by IR
spectroscopy (characteristic peak around 2250-2270 cm™1).

e Urea Formation:

o In a separate flask, dissolve 2,6-diisopropylaniline (1.0 g, 1.0 eq) in anhydrous
dichloromethane (10 mL).

o Slowly add the solution of 2,6-diisopropylaniline to the freshly prepared isocyanate
solution at room temperature.

o Stir the reaction mixture at room temperature for 2 hours.
o Work-up:

o After the reaction is complete, wash the reaction mixture with 1M HCI (2 x 20 mL) and
then with saturated sodium bicarbonate solution (2 x 20 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of PD 135158

Procedure:
» Recrystallization:
o Dissolve the crude PD 135158 in a minimal amount of hot ethanol.

o Slowly add deionized water dropwise until the solution becomes slightly turbid.
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[e]

If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.

o

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to
facilitate complete crystallization.

o

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold
ethanol/water mixture.

o

Dry the purified product under vacuum to a constant weight.

e Purity Assessment:

o The purity of the final product can be assessed by High-Performance Liquid
Chromatography (HPLC) and its identity confirmed by *H NMR and Mass Spectrometry. A
typical HPLC method for urea derivatives would involve a C18 reverse-phase column with
a mobile phase gradient of acetonitrile and water.

Signaling Pathway and Experimental Workflow
CCK-B Receptor Signaling Pathway

PD 135158 acts as an antagonist at the CCK-B receptor. The binding of the endogenous
agonist, cholecystokinin (CCK) or gastrin, to the CCK-B receptor, which is a Gg-protein coupled
receptor, initiates a signaling cascade. This cascade involves the activation of Phospholipase C
(PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular
calcium, while DAG activates Protein Kinase C (PKC). These events can subsequently lead to
the activation of downstream pathways, including the Mitogen-Activated Protein Kinase
(MAPK) cascade, ultimately influencing cellular processes like proliferation and secretion.
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Caption: CCK-B receptor signaling pathway.

Experimental Workflow: Synthesis and Purification of
PD 135158

The overall workflow for the preparation of pure PD 135158 involves a two-stage process:
chemical synthesis followed by purification.
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Caption: Workflow for PD 135158 synthesis.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15616566?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Purification of PD 135158]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616566#pd-135158-synthesis-and-purification-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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